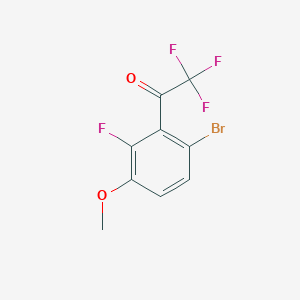![molecular formula C19H21BF4N2 B14775628 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its unique structure, which includes two phenylethyl groups attached to an imidazolium core, making it a valuable reagent in various chemical reactions .
Preparation Methods
The synthesis of 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate typically involves the condensation of glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid (HBF4). This one-pot reaction provides a straightforward route to the desired imidazolium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolinium derivatives.
Substitution: The imidazolium core allows for substitution reactions, where different substituents can be introduced to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: This compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Mechanism of Action
The mechanism by which 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets include transition metals, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate can be compared with other similar compounds, such as:
1,3-Dimesitylimidazolium Tetrafluoroborate: Another imidazolium-based compound used in asymmetric synthesis.
1,3-Dibenzylimidazolium Tetrafluoroborate: Known for its use in various catalytic reactions.
1,3-Dicyclohexylimidazolium Tetrafluoroborate: Used in the synthesis of chiral compounds.
The uniqueness of this compound lies in its specific chiral structure, which provides distinct advantages in enantioselective synthesis .
Properties
Molecular Formula |
C19H21BF4N2 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
1,3-bis(1-phenylethyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1 |
InChI Key |
OCNADXKOLPPVOF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



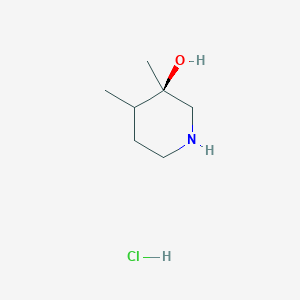

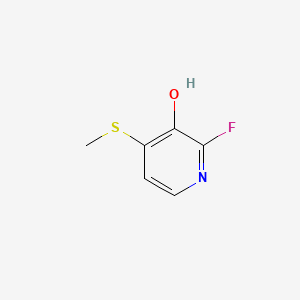
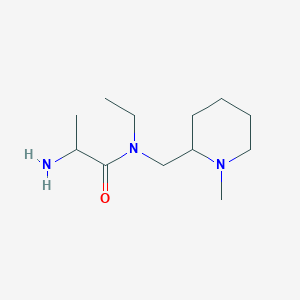

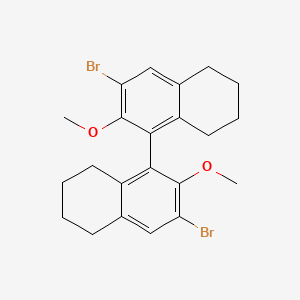
![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)

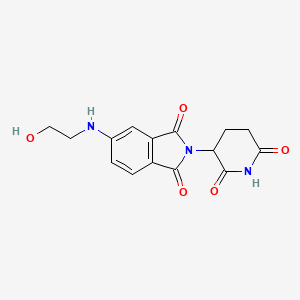

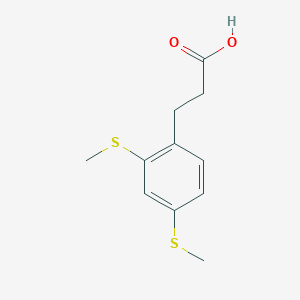
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
